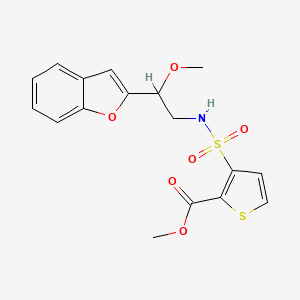

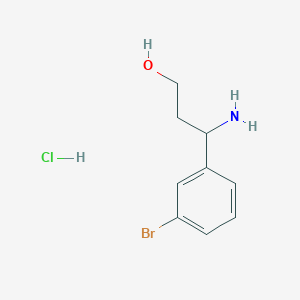

![molecular formula C21H18N6O3S B2554601 Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 868967-71-9](/img/structure/B2554601.png)

Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, it was found that 1H-1,2,3-Triazolo 4,5-b pyridine reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one compound was found to be a yellow solid with a melting point of 328–330 °C . Its IR (KBr) was 3,375, 3,100 (2NH), 1,701 (C=O); 1 H NMR (DMSO- d 6): δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable); 13 C NMR (DMSO- d 6): δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound, as part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, has been studied for its potential anticancer properties . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .

Antimicrobial Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which this compound is a part of, has been found to exhibit antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Activity

Research has shown that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibits analgesic and anti-inflammatory activities . This suggests that this compound could potentially be used in the treatment of pain and inflammation .

Antioxidant Activity

This compound, as part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, has been found to have antioxidant properties . This means it could potentially be used to protect cells against oxidative damage .

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which this compound is a part of, has been found to exhibit antiviral properties . This suggests that it could potentially be used in the development of new antiviral drugs .

Enzyme Inhibition

This compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes it a potential candidate for the development of new enzyme inhibitors .

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which this compound is a part of, has been found to exhibit antitubercular properties . This suggests that it could potentially be used in the treatment of tuberculosis .

CDK2 Inhibition

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which this compound is a part of, were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the synthesis of new derivatives of this compound and the exploration of their potential applications. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3S/c1-2-30-21(29)14-6-8-15(9-7-14)23-18(28)13-31-19-11-10-17-24-25-20(27(17)26-19)16-5-3-4-12-22-16/h3-12H,2,13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOGEJPXIXXXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2554521.png)

![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)

![N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2554531.png)

![2,3,4-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2554532.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2554535.png)

![N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2554536.png)

![2-Chloro-N-[1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethyl]propanamide](/img/structure/B2554537.png)